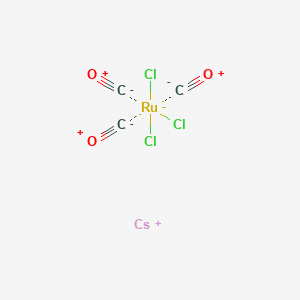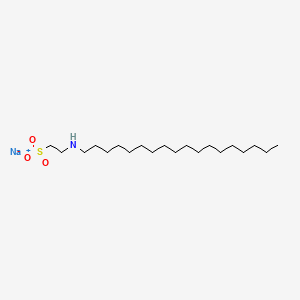
4-Bromoanilinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromoanilinium bromide is an organic compound where an aniline molecule is substituted with a bromine atom at the para position. This compound is often used as a building block in organic synthesis due to its reactivity and versatility. It is a white to yellowish crystalline solid with a distinct odor and exhibits both aromatic and amine properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromoanilinium bromide can be synthesized by reacting aniline with bromine in the presence of a protecting group such as acetyl chloride. The reaction typically involves the following steps:
- Protection of the aniline group with acetyl chloride.
- Bromination of the protected aniline with bromine.
- Deprotection to yield 4-bromoaniline .
Industrial Production Methods: In industrial settings, the preparation of 4-bromoaniline involves the amination of bromobenzene using hydrazine hydrate and iron oxide as catalysts in ethanol. This method ensures a high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromoanilinium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as the Heck reaction, facilitated by palladium catalysts.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a protecting group.
Coupling Reactions: Palladium catalysts and suitable ligands.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Products: Various substituted anilines.
Coupling Products: Biphenyl derivatives and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
4-Bromoanilinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and as a precursor for various organic compounds
Wirkmechanismus
The mechanism of action of 4-bromoanilinium bromide involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the amino group play crucial roles in its chemical behavior. The compound can form hydrogen bonds and participate in non-covalent interactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine.
4-Iodoaniline: Contains an iodine atom, leading to different reactivity and properties.
4-Fluoroaniline: Substituted with a fluorine atom, affecting its chemical behavior.
Uniqueness: 4-Bromoanilinium bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
80789-68-0 |
|---|---|
Molekularformel |
C6H7Br2N |
Molekulargewicht |
252.93 g/mol |
IUPAC-Name |
(4-bromophenyl)azanium;bromide |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H |
InChI-Schlüssel |
RVAONSPSAAMUMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[NH3+])Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















